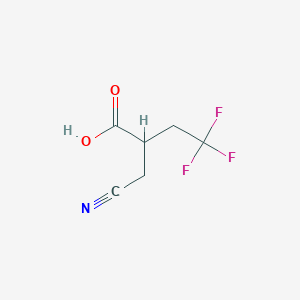

2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid

Overview

Description

The compound “2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid” likely contains a carboxylic acid group (-COOH), a cyanomethyl group (-CH2-CN), and a trifluoromethyl group (-CF3). The presence of these functional groups could influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the functional groups. The cyanomethyl group, for instance, contains a carbon-nitrogen triple bond, which is linear and contributes to the rigidity of the molecule .Chemical Reactions Analysis

The compound’s reactivity would be largely determined by its functional groups. For example, the carboxylic acid group is typically reactive and can undergo various reactions, including esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the trifluoromethyl group could influence the compound’s polarity and lipophilicity .Scientific Research Applications

Suzuki–Miyaura Cross-Coupling in Chemical Synthesis

2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid: is utilized in the Suzuki–Miyaura cross-coupling process, which is a pivotal carbon–carbon bond-forming reaction in organic chemistry . This reaction is instrumental in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The mild and functional group tolerant conditions of this coupling reaction make it environmentally friendly and suitable for complex molecular syntheses.

Cyanoacetylation of Amines

In pharmaceutical research, 2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid plays a role in the cyanoacetylation of amines . This reaction is key to forming biologically active compounds, particularly novel heterocyclic moieties that are significant in the development of new chemotherapeutic agents.

Material Science: Developer-Soluble Anti-Reflective Coatings

The compound finds application in material science, particularly in the development of light-sensitive developer-soluble bottom anti-reflective coatings (BARCs) . These coatings are crucial for improving resolution in lithography processes, which is essential for the fabrication of integrated circuits.

Biotechnology: Systemic Acquired Resistance in Plants

In biotechnology, derivatives of 2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid have been shown to induce systemic acquired resistance in plants . This resistance is a part of the plant’s innate immunity system, which is activated without the accumulation of salicylic acid, thus providing a novel approach to plant protection.

Environmental Applications: Green Chemistry

The principles of green chemistry are applied using 2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid as it is involved in reactions that are environmentally benign . Its use in reactions that do not generate hazardous waste aligns with the goals of sustainable and responsible chemical research and manufacturing.

Agriculture: Disease Resistance Induction

In agriculture, analogs of 2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid have been identified as potent defense inducers against plant diseases . These compounds enhance the plant’s natural defenses, thereby reducing the need for chemical pesticides and contributing to sustainable agricultural practices.

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as cyanoacetamides are known to be precursors for heterocyclic synthesis . They interact with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

Cyanoacetamides, a related class of compounds, are known to participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .

Biochemical Pathways

It’s worth noting that cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Pharmacokinetics

A related study on cyanomethyl vinyl ether derivatives predicted favorable adme properties, highlighting potential as anticancerous agents .

Result of Action

Many derivatives of cyanoacetamide have been reported to have diverse biological activities , suggesting that 2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid may also have significant biological effects.

Action Environment

It’s known that environmental and genetic factors can control the biosynthesis of secondary metabolites in plants , which may provide some insight into how environmental factors could influence the action of 2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid.

properties

IUPAC Name |

2-(cyanomethyl)-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO2/c7-6(8,9)3-4(1-2-10)5(11)12/h4H,1,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGZVORLDDYDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol](/img/structure/B1479366.png)

![N-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1479376.png)